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Compound of Interest

Compound Name: TCN 213

Cat. No.: B122510 Get Quote

An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a

Selective GluN2A-Containing NMDA Receptor Antagonist

Abstract
TCN 213 is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors

containing the GluN2A subunit. Its unique glycine-dependent mechanism of action and

selectivity over GluN2B-containing receptors make it a valuable pharmacological tool for

investigating the physiological and pathological roles of specific NMDA receptor subtypes. This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activity of TCN 213. It includes detailed summaries of its

pharmacological data, proposed synthesis methods, and established experimental protocols for

its characterization. Furthermore, this guide presents visual representations of the NMDA

receptor signaling pathway and a representative experimental workflow to facilitate a deeper

understanding of its biological context and practical application.

Chemical Structure and Physicochemical Properties
TCN 213, with the chemical name 2-((5-methyl-1-(naphthalen-2-yl)-1H-1,2,4-triazol-3-

yl)thio)ethyl)dimethylamine, is a small molecule with a molecular formula of C18H24N4OS2

and a molecular weight of 376.54 g/mol .[1] Its unique structure, featuring a naphthalene

moiety and a dimethylaminoethylthio side chain on a 1,2,4-triazole core, is central to its

selective interaction with the GluN1/GluN2A NMDA receptor subtype.
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Table 1: Chemical and Physical Properties of TCN 213
Property Value Reference

IUPAC Name

2-((5-methyl-1-(naphthalen-2-

yl)-1H-1,2,4-triazol-3-

yl)thio)ethyl)dimethylamine

Inferred from structure

Molecular Formula C18H24N4OS2 [1]

Molecular Weight 376.54 g/mol [1]

CAS Number 556803-08-8 [1]

Appearance White to off-white solid General knowledge

Solubility
Soluble in DMSO. Insoluble in

ethanol.
[2]

Storage
Store at -20°C for short-term

and -80°C for long-term.
[3]

Mechanism of Action and Pharmacology
TCN 213 is a selective, surmountable, and glycine-dependent antagonist of NMDA receptors

composed of GluN1 and GluN2A subunits.[3] Its inhibitory activity is dependent on the

concentration of the co-agonist glycine, highlighting a competitive interaction at the glycine

binding site of the GluN1 subunit when associated with GluN2A.

Signaling Pathway
NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity,

learning, and memory. Upon activation by glutamate and a co-agonist (glycine or D-serine),

and subsequent relief of a voltage-dependent magnesium block, the receptor channel opens,

allowing the influx of Ca2+. This calcium influx triggers a cascade of downstream signaling

events mediated by proteins such as calmodulin-dependent kinase II (CaMKII), protein kinase

A (PKA), and mitogen-activated protein kinase (MAPK), ultimately leading to changes in gene

expression and synaptic strength. TCN 213, by selectively blocking GluN2A-containing

receptors, allows for the specific investigation of the roles of this subunit in these complex

signaling pathways.
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Caption: NMDA Receptor Signaling Pathway and the Action of TCN 213.

Pharmacological Data
The inhibitory potency of TCN 213 is highly dependent on the ambient glycine concentration.

This characteristic is a key feature of its pharmacological profile.

Table 2: In Vitro Pharmacology of TCN 213
Parameter

Receptor/Assa
y

Value
Glycine
Concentration

Reference

IC50 GluN1/GluN2A 0.55 µM 75 nM [3]

IC50 GluN1/GluN2A 3.5 µM 750 nM [3]

IC50 GluN1/GluN2A 40 µM 7500 nM [3]

Activity GluN1/GluN2B Negligible block Not specified Vendor Data

Experimental Protocols
Proposed Synthesis of TCN 213
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While a specific, detailed synthesis protocol for TCN 213 is not publicly available, a plausible

synthetic route can be inferred from the synthesis of structurally related 1,2,4-triazole-3-thione

compounds. The proposed synthesis involves a multi-step process starting from commercially

available reagents.

Formation of Thiosemicarbazide: Reaction of 2-naphthalenamine with thiophosgene to form

2-isothiocyanatonaphthalene. This is then reacted with methylhydrazine to yield 1-methyl-4-

(naphthalen-2-yl)thiosemicarbazide.

Cyclization to Triazole-thione: The thiosemicarbazide intermediate is cyclized in the presence

of a base, such as sodium hydroxide, followed by acidification to form 5-methyl-1-

(naphthalen-2-yl)-1H-1,2,4-triazole-3-thiol.

Alkylation of the Thiol: The final step involves the alkylation of the triazole-thiol with 2-

(dimethylamino)ethyl chloride in the presence of a base to yield TCN 213.

Electrophysiological Recording
The activity of TCN 213 on NMDA receptors can be characterized using two-electrode voltage-

clamp (TEVC) electrophysiology in Xenopus laevis oocytes expressing recombinant human

GluN1 and GluN2A subunits.

Oocyte Preparation:Xenopus laevis oocytes are surgically removed and defolliculated.

cRNA Injection: Oocytes are injected with cRNAs encoding for human GluN1 and GluN2A

subunits.

TEVC Recording: Two to five days post-injection, whole-cell currents are recorded using a

two-electrode voltage-clamp amplifier. Oocytes are perfused with a recording solution

containing varying concentrations of glutamate, glycine, and TCN 213.

Data Analysis: Concentration-response curves are generated to determine the IC50 values

of TCN 213 in the presence of different glycine concentrations.
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Caption: Experimental Workflow for Electrophysiological Characterization of TCN 213.

In Vivo Studies
To date, there is a notable lack of publicly available data on the in vivo pharmacokinetic and

pharmacodynamic properties of TCN 213. Further research is required to evaluate its
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absorption, distribution, metabolism, excretion (ADME), and efficacy in animal models of

neurological disorders where GluN2A-containing NMDA receptors are implicated.

Conclusion
TCN 213 is a highly selective and valuable research tool for dissecting the specific roles of

GluN2A-containing NMDA receptors in the central nervous system. Its well-characterized in

vitro pharmacological profile, combined with the experimental protocols outlined in this guide,

provides a solid foundation for its application in neuroscience research and drug discovery. The

future elucidation of its in vivo properties will be critical for translating its potential into

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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